5-Guanidino-2-hydroxypentanoic acid, also known as (S)-5-Guanidino-2-hydroxypentanoic acid, is a compound belonging to the class of organic compounds known as delta amino acids and derivatives. This compound features both a carboxylic acid group and an amino group, specifically at the C5 carbon atom. Its molecular formula is , with a molecular weight of approximately 175.19 g/mol. The compound is recognized for its potential applications in various scientific fields, including biochemistry and pharmacology .
5-Guanidino-2-hydroxypentanoic acid is derived from L-arginine, a naturally occurring amino acid. It is classified under organic acids and derivatives, specifically within the subclass of amino acids, peptides, and analogues. The compound has garnered interest due to its structural properties and biological significance in metabolic pathways .
The synthesis of 5-Guanidino-2-hydroxypentanoic acid typically involves several key steps:
In industrial settings, large-scale synthesis may utilize optimized reaction conditions, continuous flow synthesis, and automated reactors to enhance efficiency and scalability.
The molecular structure of 5-Guanidino-2-hydroxypentanoic acid can be represented with the following characteristics:
C(CC(C(=O)O)O)CN=C(N)NInChI=1S/C6H13N3O3/c7-6(8)9-3-1-2-4(10)5(11)12/h4,10H,1-3H2,(H,11,12)(H4,7,8,9)/t4-/m0/s1The structure features a guanidino group attached to a hydroxylated pentanoic acid backbone .
5-Guanidino-2-hydroxypentanoic acid can participate in various chemical reactions:
5-Guanidino-2-hydroxypentanoic acid exhibits solubility in water due to its polar functional groups. Its reactivity profile includes potential oxidation and reduction pathways that can alter its structure for various applications .
5-Guanidino-2-hydroxypentanoic acid has a range of applications in scientific research:
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 72691-25-9
CAS No.: 64354-92-3